molecular formula C14H25NO4 B1373421 cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid CAS No. 1013980-15-8

cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid

Cat. No.: B1373421
CAS No.: 1013980-15-8
M. Wt: 271.35 g/mol
InChI Key: XCJDZYKLPCSUNZ-UHFFFAOYSA-N
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Description

cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid is a cyclic amino acid with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol. This compound is used in pharmaceutical and chemical research due to its unique structure and properties.

Preparation Methods

The synthesis of cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce or modify functional groups on the cyclooctane ring.

    Reduction: Reduction reactions can be employed to convert ketones or aldehydes to alcohols.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.

Scientific Research Applications

cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing for selective reactions at other sites on the molecule. This protection is crucial in multi-step synthesis processes, where selective deprotection can be used to achieve the desired product.

Comparison with Similar Compounds

cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid can be compared with other similar compounds such as:

    cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid: This compound has a similar structure but with a cyclohexane ring instead of a cyclooctane ring.

    N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid: This compound has an additional methyl group on the cyclohexane ring.

These comparisons highlight the unique structural features of this compound, which can influence its reactivity and applications.

Properties

CAS No.

1013980-15-8

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11-9-7-5-4-6-8-10(11)12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

XCJDZYKLPCSUNZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CCCCCCC1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCCCC1C(=O)O

Origin of Product

United States

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